4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
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Overview
Description
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a piperidinylcarbonyl group, and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde, 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one, and piperidine. The key steps in the synthesis may involve:
Aldol Condensation: Combining 3-bromo-4-methoxybenzaldehyde with 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinolinone core.
Amidation: The final step involves the reaction of the cyclized product with piperidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5-carboxylic acid.
Reduction: Formation of 4-(3-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.
Substitution: Formation of 4-(3-azido-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.
Scientific Research Applications
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one: Lacks the piperidinylcarbonyl group.
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Contains a morpholinylcarbonyl group instead of a piperidinylcarbonyl group.
Uniqueness
The presence of the piperidinylcarbonyl group in 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE provides unique properties such as increased binding affinity to certain molecular targets and enhanced stability under physiological conditions.
Properties
Molecular Formula |
C25H31BrN2O3 |
---|---|
Molecular Weight |
487.4g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C25H31BrN2O3/c1-15-21(24(30)28-10-6-5-7-11-28)22(16-8-9-20(31-4)17(26)12-16)23-18(27-15)13-25(2,3)14-19(23)29/h8-9,12,22,27H,5-7,10-11,13-14H2,1-4H3 |
InChI Key |
KEIODEBUAJSKHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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